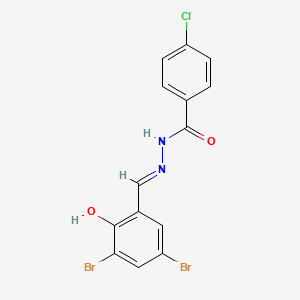![molecular formula C23H15FO5S B5973147 2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5973147.png)
2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate, also known as FSBA, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. FSBA is a versatile compound that can be used in various fields of research, including biochemistry, biophysics, and pharmacology.
Mécanisme D'action
2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate works by binding covalently to specific amino acid residues in proteins, particularly lysine and histidine residues. This binding results in the formation of a stable adduct that can be visualized using fluorescence spectroscopy or other analytical techniques. The binding of this compound to proteins can also induce changes in protein conformation and activity, making it a valuable tool for studying protein function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various enzymes, including proteases and kinases. It has also been shown to modulate the activity of ion channels and transporters. In vivo studies have demonstrated that this compound can induce apoptosis in cancer cells and modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate offers several advantages for use in lab experiments. It is a relatively small molecule that can be easily incorporated into proteins without significantly affecting their structure or function. It is also highly specific, binding only to specific amino acid residues in proteins. However, this compound also has some limitations. It can be toxic to cells at high concentrations, and its binding to proteins can be influenced by factors such as pH and temperature.
Orientations Futures
There are numerous future directions for research involving 2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate. One area of interest is the development of new fluorescent probes based on this compound that can be used to study protein dynamics and interactions in living cells. Another area of interest is the use of this compound as a photoaffinity label for identifying the binding sites of drugs and other small molecules. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
Méthodes De Synthèse
2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate can be synthesized through a multistep process that involves the reaction of 2-naphthol with p-toluenesulfonyl chloride, followed by the reaction of the resulting compound with 4-fluorobenzoic acid. The final product is obtained through the reaction of the intermediate compound with thionyl chloride. The synthesis of this compound is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Applications De Recherche Scientifique
2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate has numerous applications in scientific research, particularly in the fields of biochemistry and biophysics. It is commonly used as a fluorescent probe for studying protein-protein interactions, protein-ligand interactions, and enzyme kinetics. This compound is also used as a photoaffinity label for identifying the binding sites of proteins and other biomolecules.
Propriétés
IUPAC Name |
naphthalen-2-yl 2-(4-fluorophenyl)sulfonyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FO5S/c24-18-10-13-20(14-11-18)30(26,27)29-22-8-4-3-7-21(22)23(25)28-19-12-9-16-5-1-2-6-17(16)15-19/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBRDPOMRCGQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CC=C3OS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine](/img/structure/B5973072.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5973080.png)
![benzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5973088.png)
![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B5973101.png)

![N~1~-(3,5-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5973115.png)
![2-amino-4-(3-chlorophenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B5973116.png)
![4-(2-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-piperidinyl}ethyl)phenol](/img/structure/B5973131.png)
![methyl 2-[(2,4-difluorophenyl)amino]-3,3,3-trifluoro-N-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)alaninate](/img/structure/B5973139.png)
![1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N-(3,5-dichloro-4-hydroxyphenyl)-N'-methylimidothiocarbamate](/img/structure/B5973154.png)

![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5973171.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5973178.png)
![methyl {4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5973184.png)